N-[(4-fluorophenyl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide
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Overview
Description
N-[(4-fluorophenyl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of pyrazolopyrimidines
Mechanism of Action
Target of Action
N-(4-fluorobenzyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide, also known as F1874-0068, is a compound that primarily targets the FLT3 protein . FLT3 is a receptor tyrosine kinase, which plays a crucial role in the proliferation and survival of hematopoietic cells .
Mode of Action
The compound N-[(4-fluorophenyl)methyl]-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide interacts with its target FLT3 by inhibiting its activity . This inhibition disrupts the signal transduction pathways regulated by FLT3, leading to a decrease in the proliferation of hematopoietic cells .
Biochemical Pathways
The primary biochemical pathway affected by N-[(4-fluorophenyl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide is the FLT3 signaling pathway . FLT3 is involved in several downstream signaling pathways, including the PI3K/AKT/mTOR pathway, the RAS/RAF/MEK/ERK pathway, and the JAK/STAT pathway . Inhibition of FLT3 by this compound disrupts these pathways, leading to reduced cell proliferation and survival .
Pharmacokinetics
Factors such as how well the compound is absorbed into the bloodstream, how it is distributed within the body, how it is metabolized, and how quickly it is excreted would all impact its bioavailability and, consequently, its therapeutic effectiveness .
Result of Action
The molecular and cellular effects of N-[(4-fluorophenyl)methyl]-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide’s action primarily involve the inhibition of cell proliferation. By inhibiting FLT3, this compound disrupts several key signaling pathways involved in cell proliferation and survival . This can lead to a decrease in the growth of cancer cells, particularly in cancers where FLT3 is overexpressed or mutated .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the presence of other drugs, the patient’s overall health status, genetic factors that might affect drug metabolism, and the specific characteristics of the cancer cells (such as the presence of certain mutations). Understanding these factors is crucial for optimizing the use of this compound in a therapeutic context .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(4-fluorobenzyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide are largely determined by its interactions with various biomolecules. For instance, it has been found to interact with enzymes such as EGFR tyrosine kinase, exhibiting significant inhibitory activities . This suggests that the compound may play a role in modulating enzymatic activity and influencing biochemical reactions .
Cellular Effects
N-(4-fluorobenzyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide has been shown to exert various effects on cells. For example, it has demonstrated promising cytotoxicity against tested cancer cell lines . It has been found to inhibit cell cycle progression and induce apoptosis in A549 cells . Furthermore, it has been shown to suppress NF-κB and IL-6 activation, suggesting that it may influence cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of N-(4-fluorobenzyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is thought to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, molecular docking studies have predicted the binding mode between this compound and protein receptors, suggesting that it may act as an activator of insect RyR .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazolopyrimidine core: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the sulfanyl group: This step involves the reaction of the pyrazolopyrimidine core with a thiol compound.
Attachment of the acetamide group: This is done through an acylation reaction using acetic anhydride or a similar reagent.
Addition of the 4-fluorophenylmethyl group: This final step involves a nucleophilic substitution reaction where the 4-fluorophenylmethyl group is introduced.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Introduction of various nucleophiles at the fluorophenyl position.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Investigated for its anticancer properties, particularly as a CDK2 inhibitor.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the core structure and have similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also exhibit CDK2 inhibitory activity.
Uniqueness
N-[(4-fluorophenyl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide is unique due to the presence of the 4-fluorophenylmethyl group, which enhances its binding affinity and specificity towards CDK2. This makes it a promising candidate for further development as an anticancer agent.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5OS/c21-15-8-6-14(7-9-15)10-22-18(27)12-28-20-17-11-25-26(19(17)23-13-24-20)16-4-2-1-3-5-16/h1-9,11,13H,10,12H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZHQFSTKQKKAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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